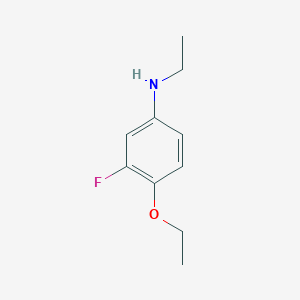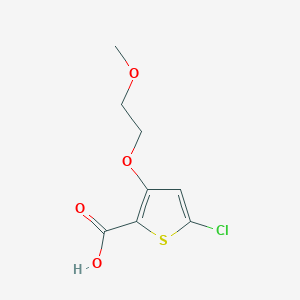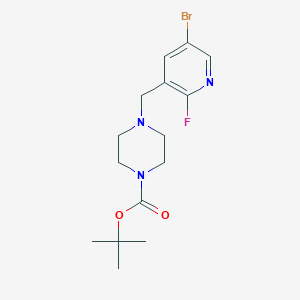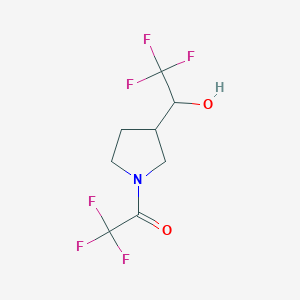
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside is a chemical compound with the molecular formula C10H16O7. It is a derivative of xylopyranose, a sugar molecule, and is commonly used in various biochemical and synthetic applications. This compound is characterized by the presence of two acetyl groups attached to the 2nd and 3rd carbon atoms of the xylopyranose ring, and a methyl group attached to the anomeric carbon.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside typically involves the acetylation of methyl beta-D-xylopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through crystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification steps may include large-scale chromatography or recrystallization techniques to obtain the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside undergoes various chemical reactions, including:
Glycosylation: This compound can participate in glycosylation reactions, where it acts as a glycosyl donor.
Common Reagents and Conditions
Glycosylation: Common reagents include glycosyl acceptors, Lewis acids (e.g., boron trifluoride etherate), and solvents like dichloromethane.
Major Products Formed
Aplicaciones Científicas De Investigación
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside involves its role as a glycosyl donor in glycosylation reactions. The acetyl groups protect the hydroxyl groups on the sugar ring, allowing selective reactions at the anomeric carbon. The compound interacts with glycosyl acceptors and catalysts to form glycosidic bonds, resulting in the formation of glycosides .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2,3,4-tri-O-acetyl-alpha-D-xylopyranoside: This compound has an additional acetyl group at the 4th carbon atom.
Methyl beta-D-xylopyranoside: The parent compound without acetyl groups.
Uniqueness
Methyl2,3-Di-O-acetyl-beta-D-xylopyranoside is unique due to its specific acetylation pattern, which provides selective reactivity in glycosylation reactions. This selectivity is advantageous in the synthesis of complex carbohydrates and glycosides, making it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C10H16O7 |
|---|---|
Peso molecular |
248.23 g/mol |
Nombre IUPAC |
(3-acetyloxy-5-hydroxy-2-methoxyoxan-4-yl) acetate |
InChI |
InChI=1S/C10H16O7/c1-5(11)16-8-7(13)4-15-10(14-3)9(8)17-6(2)12/h7-10,13H,4H2,1-3H3 |
Clave InChI |
LOEWJQHJKPVKSG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1C(COC(C1OC(=O)C)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)

![3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12074707.png)



![Ethyl 3-hydroxy-2-oxo-5,6,7,8-tetrahydro-2H-pyrano[3,2-B]pyridine-4-carboxylate](/img/structure/B12074728.png)
![[1-(propan-2-yl)-1H-indol-7-yl]methanamine](/img/structure/B12074745.png)

![2-Chloro-5-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)oxy]pyrimidine](/img/structure/B12074758.png)

![4-[(1-Isobutyl-1H-pyrazol-4-yl)oxy]piperidine](/img/structure/B12074772.png)


